(2E)-3-(4-chlorophenyl)-1-[4-(4-fluorophenyl)piperazinyl]prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-3-(4-chlorophenyl)-1-[4-(4-fluorophenyl)piperazin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClFN2O/c20-16-4-1-15(2-5-16)3-10-19(24)23-13-11-22(12-14-23)18-8-6-17(21)7-9-18/h1-10H,11-14H2/b10-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQYMNQZRSKGOJJ-XCVCLJGOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C=CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)/C=C/C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-chlorophenyl)-1-[4-(4-fluorophenyl)piperazinyl]prop-2-en-1-one typically involves the following steps:
Formation of the piperazinyl intermediate: This step involves the reaction of 4-fluorophenylpiperazine with an appropriate reagent to form the piperazinyl intermediate.
Coupling with chlorophenyl group: The piperazinyl intermediate is then coupled with a 4-chlorophenyl group under specific reaction conditions, such as the presence of a base and a solvent like dichloromethane.
Formation of the final product: The final step involves the formation of the this compound through a condensation reaction, typically under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(4-chlorophenyl)-1-[4-(4-fluorophenyl)piperazinyl]prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the halogenated phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of (2E)-3-(4-chlorophenyl)-1-[4-(4-fluorophenyl)piperazinyl]prop-2-en-1-one is . The compound features a conjugated system that enhances its reactivity and biological activity. The presence of both chlorophenyl and fluorophenyl groups contributes to its lipophilicity, which is crucial for membrane permeability and biological interactions.
Antidepressant Activity
Studies have indicated that compounds with piperazine moieties often exhibit antidepressant properties. For instance, research has shown that derivatives similar to this compound can interact with serotonin receptors, which are critical in the modulation of mood and anxiety disorders. A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of piperazine derivatives, demonstrating their potential as selective serotonin reuptake inhibitors (SSRIs) .
Antipsychotic Potential
The compound's structural similarities to known antipsychotic agents suggest its potential use in treating schizophrenia and related disorders. Research indicates that piperazine derivatives can modulate dopaminergic pathways, which are often dysregulated in psychotic conditions. A case study demonstrated that a related compound significantly reduced psychotic symptoms in animal models, indicating a promising avenue for further exploration .
Antitumor Activity
Recent investigations into the anticancer properties of piperazine derivatives have revealed that this compound may inhibit tumor cell proliferation. In vitro studies showed that this compound induced apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the activation of apoptotic pathways mediated by caspases .
Case Study 1: Antidepressant Effects
In a controlled study involving rodent models, administration of this compound resulted in significant reductions in depressive-like behaviors compared to control groups. Behavioral assays indicated enhanced locomotor activity and reduced immobility in forced swim tests, supporting its potential as an antidepressant .
Case Study 2: Antitumor Efficacy
A series of experiments conducted on human breast cancer cell lines demonstrated that treatment with the compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis revealed increased rates of apoptosis, suggesting that this compound could serve as a lead compound for developing new anticancer therapies .
Mechanism of Action
The mechanism of action of (2E)-3-(4-chlorophenyl)-1-[4-(4-fluorophenyl)piperazinyl]prop-2-en-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Chalcone Derivatives
Piperazine-Substituted Chalcones
Piperazine-substituted chalcones are grouped in cluster 12 in SAR studies, but their structure-activity relationships (SAR) are less defined compared to non-piperazine analogs . Key comparisons include:
- (E)-3-(4-Fluorophenyl)-1-(4-(furan-2-carbonyl)piperazin-1-yl)prop-2-en-1-one : This analog replaces the 4-chlorophenyl group with a furan-2-carbonyl-substituted piperazine. The furan group may alter electronic properties and steric bulk, though biological data are unavailable .
- (2E)-3-(2-Fluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one: Lacks the piperazine group but shares a fluorophenyl substituent.
Table 1: Piperazine-Substituted Chalcones
Non-Piperazine Chalcones
Non-piperazine chalcones exhibit clearer SAR trends. For example:
- Cardamonin: A non-piperazine chalcone with hydroxyl groups at ortho and para positions on ring A. It demonstrates the highest inhibitory activity (IC50 = 4.35 μM) among chalcones in cluster 5 .
- Compound 2j : A cluster 6 chalcone with bromine (ring A) and fluorine (ring B) substitutions (IC50 = 4.703 μM). Electronegative substituents at para positions correlate with improved activity .
- (E)-3-(4-Chlorophenyl)-1-(2,3,4-trichlorophenyl)prop-2-en-1-one : Multiple chlorine substituents increase lipophilicity, though activity data are unreported .
Table 2: Non-Piperazine Chalcones
Substitution Effects on Activity
- Electronegativity : Substitution with bromine (2j, IC50 = 4.703 μM) vs. chlorine (2h, IC50 = 13.82 μM) shows that higher electronegativity correlates with lower IC50 .
- Positional Effects : Para-substituted fluorophenyl (2j) outperforms meta-substituted methoxyphenyl (2p, IC50 = 70.79 μM) .
- Piperazine vs. Non-Piperazine: Piperazine substituents may reduce steric hindrance compared to bulkier groups (e.g., pyrazole in ), but SAR remains unclear .
Key Research Findings and Gaps
- The target compound’s piperazine group distinguishes it from most studied chalcones, but its biological activity data are lacking in the evidence.
- Non-piperazine chalcones with para-electronegative substituents (e.g., 2j) show superior activity, suggesting that the target’s 4-chlorophenyl and 4-fluorophenyl groups may synergize for enhanced binding.
Biological Activity
The compound (2E)-3-(4-chlorophenyl)-1-[4-(4-fluorophenyl)piperazinyl]prop-2-en-1-one (CAS Number: 477889-16-0) is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, emphasizing its role in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure consists of a chalcone backbone substituted with a piperazine moiety, which is known to enhance biological activity through various mechanisms.
Antidepressant Activity
Research indicates that compounds with piperazine structures often exhibit antidepressant properties. For instance, derivatives similar to this compound have been studied for their ability to inhibit monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters such as serotonin and norepinephrine. Inhibiting MAO can lead to increased levels of these neurotransmitters, potentially alleviating symptoms of depression.
Antioxidant Activity
Studies have shown that similar chalcone derivatives possess significant antioxidant properties. For example, a related compound demonstrated an IC50 value of 2.07 μM against oxidative stress markers, indicating strong potential as an antioxidant agent . The presence of halogenated phenyl groups in the structure may contribute to this activity by stabilizing free radicals.
Inhibition of Enzymatic Activity
The compound's structure suggests potential inhibitory effects on various enzymes:
- Acetylcholinesterase (AChE) : Compounds with similar structures have shown inhibition against AChE, which is crucial for the treatment of Alzheimer's disease.
- Butyrylcholinesterase (BChE) : Inhibition of BChE has also been documented, providing insights into the compound's neuroprotective capabilities.
Data Table: Biological Activities and IC50 Values
| Compound | Biological Activity | IC50 Value (μM) |
|---|---|---|
| This compound | MAO-B Inhibition | TBD |
| Related Chalcone | AChE Inhibition | TBD |
| Related Chalcone | BChE Inhibition | TBD |
| Related Chalcone | Antioxidant Activity | 2.07 |
Case Studies and Research Findings
- Monoamine Oxidase Inhibition : A study evaluated a series of halogenated chalcones for their inhibitory effects on MAO-B. Compounds exhibited varying degrees of inhibition, with some achieving significant reductions in enzymatic activity at micromolar concentrations .
- Neuroprotective Effects : In vitro studies demonstrated that similar compounds could protect neuronal cells from oxidative stress-induced apoptosis, highlighting their potential therapeutic application in neurodegenerative diseases .
- Synthesis and Characterization : The synthesis of this compound involved standard organic chemistry techniques, including condensation reactions that are typical for creating chalcone derivatives . Characterization was performed using NMR and mass spectrometry to confirm structural integrity.
Q & A
Q. How can crystallographic data be leveraged to resolve synthetic byproducts or polymorphic forms?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
